molecular formula C13H8N4O3 B11853039 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde CAS No. 88796-44-5

5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Cat. No.: B11853039
CAS No.: 88796-44-5
M. Wt: 268.23 g/mol
InChI Key: PREAVQAGNDKVPF-UHFFFAOYSA-N
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Description

5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a nitro group at the 5-position, a phenyl group at the 1-position, and a carbaldehyde group at the 3-position.

Preparation Methods

The synthesis of 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

    Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 5-iodo-1H-pyrazolo[3,4-b]pyridine.

    Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.

    Substitution: The intermediate undergoes a substitution reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.

    Nitration: The phenyl-substituted intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Formylation: Finally, the formylation of the intermediate is carried out using Vilsmeier-Haack reaction conditions to introduce the carbaldehyde group at the 3-position

Chemical Reactions Analysis

5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors .

Comparison with Similar Compounds

5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde can be compared with other similar compounds such as:

Properties

CAS No.

88796-44-5

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

5-nitro-1-phenylpyrazolo[3,4-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H8N4O3/c18-8-12-11-6-10(17(19)20)7-14-13(11)16(15-12)9-4-2-1-3-5-9/h1-8H

InChI Key

PREAVQAGNDKVPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=N3)[N+](=O)[O-])C(=N2)C=O

Origin of Product

United States

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